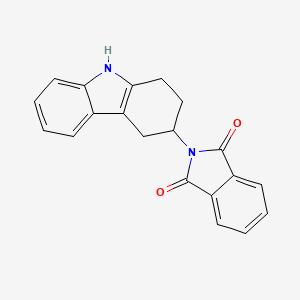

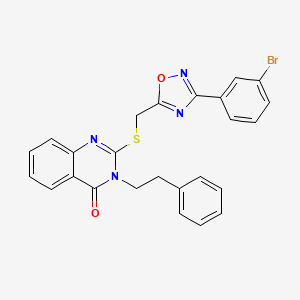

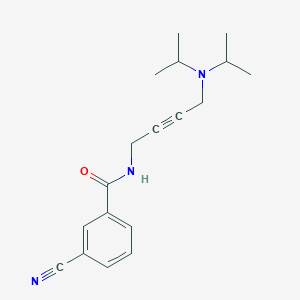

![molecular formula C12H11NO6 B2774858 (2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid CAS No. 866019-68-3](/img/structure/B2774858.png)

(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid, also known as (2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoate or (2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enate, is an organic acid that was first synthesized in the early 1990s by a group of researchers at the University of Tokyo. It is a derivative of carboxymethyl-2-hydroxyphenylcarbamate, a compound found in plants and animals. This acid has a wide range of applications, including as an intermediate in organic synthesis and as a reagent in analytical chemistry. It has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anti-cancer drugs.

Aplicaciones Científicas De Investigación

Structural Investigations

(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid and its derivatives have been studied for their structural properties. Investigations have included X-ray crystallography, spectroscopic methods, and quantum chemical calculations to understand the molecular structure and interactions. For example, a related compound was analyzed using these methods, providing insights into the stabilization forces and vibrational modes of the interacting groups (Venkatesan et al., 2016).

Synthesis of Novel Compounds

Research has focused on synthesizing novel functional diacids, including derivatives of this compound. These syntheses explore the effects of different solvents and reaction times, and the resulting compounds have potential applications in various fields, such as material science and pharmaceuticals (Zhang Zhi-qin, 2004).

Hydrogen-bonded Chains

Studies have also been conducted on hydrogen-bonded chains in related compounds. Understanding these chains helps in the development of materials with specific properties, as hydrogen bonding plays a crucial role in the stability and behavior of many molecular structures (Yang et al., 2006).

Anti-bacterial Activity

Research on related compounds includes evaluating their antibacterial activity. These studies are significant for the development of new antimicrobial agents and contribute to the field of medical research and drug development (Banday et al., 2010).

Synthesis of Carboxylic Acids and Derivatives

Other studies involve the synthesis of carboxylic acids and their derivatives from related compounds. These syntheses lead to a variety of products like esters, alcohols, and ethers, which have applications in chemical industries and pharmaceuticals (Hanzawa et al., 2012).

Preparation of Constituent Amino Acids

Research also includes the preparation of L-2-amino-5-arylpentanoic acids, constituent amino acids in certain toxins, from related compounds. This preparation is crucial for understanding the biochemical properties of these toxins and for potential pharmaceutical applications (Shimohigashi et al., 1976).

Propiedades

IUPAC Name |

(E)-4-[5-(carboxymethyl)-2-hydroxyanilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO6/c14-9-2-1-7(6-12(18)19)5-8(9)13-10(15)3-4-11(16)17/h1-5,14H,6H2,(H,13,15)(H,16,17)(H,18,19)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFYRFAXGRRVPQ-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)NC(=O)C=CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC(=O)O)NC(=O)/C=C/C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

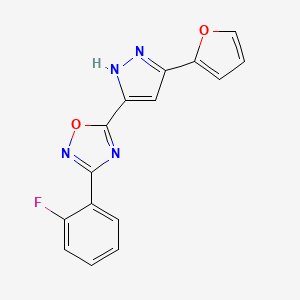

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B2774780.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2774786.png)

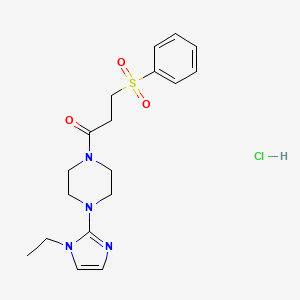

![2-(4-bromobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2774794.png)